molecular formula C60H102O29 B13709605 Mogroside cento

Mogroside cento

Cat. No.: B13709605
M. Wt: 1287.4 g/mol
InChI Key: GHBNZZJYBXQAHG-WQQTUWBJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mogrosides, including mogroside cento, involves several methods. One common method is the flash extraction technique, which is widely used in herb extraction. This method turns plant tissue into fine particles quickly, improving the efficiency of extraction . Another method involves heat reflux extraction with ethanol, which is commonly applied for large-scale industrial production despite being time-consuming and labor-intensive .

Industrial Production Methods

For industrial production, the flash extraction method is optimized using Taguchi’s experimental design to achieve high yield and good quality mogrosides. The total yield of mogrosides can reach up to 8.6% under optimal conditions, and the purity can be greater than 92% after purification by chromatography .

Chemical Reactions Analysis

Types of Reactions

Mogroside cento undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include different mogroside derivatives with varying degrees of sweetness and biological activities. For example, the transglycosylation reaction of mogroside II E by cyclodextrin glucanotransferase produces new saponins with α-glucose groups .

Comparison with Similar Compounds

Mogroside cento is compared with other similar compounds, such as mogroside V, mogroside II E, and siamenoside I. These compounds share similar structures but differ in their sweetness intensity and biological activities . For example, mogroside V is the major component of ripe Siraitia grosvenorii fruit and is over 300 times sweeter than sucrose . Siamenoside I, another derivative, is produced through selective hydrolysis of glucose residues and exhibits unique bioactive properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29+,30?,31-,32+,33-,34+,35?,36-,37-,38+,39-,40-,41+,42+,43-,44+,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,58+,59-,60+/m1/s1

InChI Key

GHBNZZJYBXQAHG-WQQTUWBJSA-N

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H](C(O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

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